molecular formula C15H10ClNO5 B4946241 2-acetyl-4-chlorophenyl 4-nitrobenzoate CAS No. 94951-33-4

2-acetyl-4-chlorophenyl 4-nitrobenzoate

Cat. No.: B4946241
CAS No.: 94951-33-4
M. Wt: 319.69 g/mol
InChI Key: NYVMCRMFOBXDNO-UHFFFAOYSA-N
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Description

2-Acetyl-4-chlorophenyl 4-nitrobenzoate is an ester derivative featuring a 4-nitrobenzoate group linked to a substituted phenyl ring. The phenyl ring is substituted with a chlorine atom at the para position and an acetyl group at the ortho position. This compound’s structural complexity arises from the interplay of electron-withdrawing groups (nitro, chlorine, acetyl), which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

(2-acetyl-4-chlorophenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c1-9(18)13-8-11(16)4-7-14(13)22-15(19)10-2-5-12(6-3-10)17(20)21/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVMCRMFOBXDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387021
Record name Ethanone, 1-[5-chloro-2-[(4-nitrobenzoyl)oxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94951-33-4
Record name Ethanone, 1-[5-chloro-2-[(4-nitrobenzoyl)oxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-chlorophenyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-acetyl-4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-4-chlorophenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-acetyl-4-chlorophenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as 2-acetyl-4-aminophenyl 4-nitrobenzoate.

    Reduction: 2-acetyl-4-chlorophenyl 4-aminobenzoate.

    Hydrolysis: 4-nitrobenzoic acid and 2-acetyl-4-chlorophenol.

Scientific Research Applications

2-acetyl-4-chlorophenyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetyl-4-chlorophenyl 4-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the acetyl and chloro groups can undergo nucleophilic substitution. These reactions can modulate the compound’s interaction with biological targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The table below summarizes key molecular properties of 2-acetyl-4-chlorophenyl 4-nitrobenzoate and its analogs:

Property This compound (Inferred) 4-Chlorophenyl 4-Nitrobenzoate 2-Acetyl-4-Methylphenyl 4-Nitrobenzoate
Molecular Formula C₁₅H₁₀ClNO₅ C₁₃H₈ClNO₄ C₁₆H₁₃NO₅
Molecular Weight (g/mol) ~335.7 277.66 299.28
Substituents 2-acetyl, 4-Cl (phenyl); 4-NO₂ (benzoate) 4-Cl (phenyl); 4-NO₂ (benzoate) 2-acetyl, 4-CH₃ (phenyl); 4-NO₂ (benzoate)
logP ~3.5–4.0 (estimated) 3.8097 3.065
Polar Surface Area (Ų) ~70–75 (estimated) 53.998 67.911
Hydrogen Bond Acceptors ~9–10 (estimated) 7 9
Water Solubility (logSw) ~-4.0 (estimated) -4.6141 -3.5124
Key Observations:
  • Substituent Effects : The acetyl group in this compound introduces additional steric bulk and electron-withdrawing character compared to the methyl or chloro substituents in analogs. This reduces logP (increased hydrophilicity) relative to 4-chlorophenyl 4-nitrobenzoate but increases it compared to the methyl-substituted analog .
  • Polarity : The acetyl group elevates the polar surface area and hydrogen bond acceptor count, enhancing solubility in polar solvents compared to 4-chlorophenyl 4-nitrobenzoate .

Physicochemical Properties

Solubility and Lipophilicity
  • 4-Chlorophenyl 4-Nitrobenzoate : High logP (3.8097) and low solubility (logSw = -4.6141) due to the absence of polar substituents on the phenyl ring .
  • 2-Acetyl-4-Methylphenyl 4-Nitrobenzoate : Lower logP (3.065) and higher solubility (logSw = -3.5124) attributed to the acetyl group’s polarity .
  • Inferred for Target Compound : The combined effects of acetyl and chloro substituents likely result in intermediate logP (~3.5–4.0) and solubility, balancing hydrophobic and hydrophilic interactions.
Hydrogen Bonding and Crystal Packing

While crystallographic data for the target compound are unavailable, highlights the role of hydrogen bonding in molecular aggregation. For example, 4-nitrobenzyl 2-chloroacetate () forms crystals via slow evaporation, suggesting similar methodologies could apply to the target compound .

Stability and Reactivity

  • Electron-Withdrawing Groups : The nitro and acetyl groups stabilize the ester moiety against hydrolysis compared to electron-donating substituents.
  • Comparative Reactivity : 4-Chlorophenyl 4-nitrobenzoate’s simpler structure may exhibit higher thermal stability, while the acetyl-substituted analogs could show enhanced reactivity in nucleophilic acyl substitutions .

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